molecular formula C21H21NO3 B2978908 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid CAS No. 862680-52-2

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B2978908
CAS No.: 862680-52-2
M. Wt: 335.403
InChI Key: IMINASBSUILLJG-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 4, an ethyl substituent at position 6, and a 4-isopropoxyphenyl moiety at position 2. The quinoline core provides a conjugated aromatic system, enabling applications in organic electronics and medicinal chemistry . The isopropoxy group introduces steric bulk and moderate polarity, influencing solubility and reactivity . The carboxylic acid group facilitates derivatization, such as esterification or amide formation, critical for pharmaceutical intermediate synthesis .

Properties

IUPAC Name

6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3/c1-4-14-5-10-19-17(11-14)18(21(23)24)12-20(22-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMINASBSUILLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses substituted o-aminoacetophenone derivatives and enolisable ketones in the presence of catalysts like molecular iodine or nano ZnO . These reactions can be carried out under solvent-free conditions or using environmentally benign catalysts to promote green chemistry .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.

Scientific Research Applications

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a quinoline derivative with a variety of applications in scientific research. It is used as a building block for synthesizing complex molecules, as a catalyst in organic reactions, and in biological studies. This compound's unique structure gives it distinct chemical and biological properties, making it valuable in diverse research applications.

Applications in Scientific Research

This compound is primarily used in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

  • Building Block: It serves as a fundamental building block for synthesizing more complex organic molecules.
  • Catalysis: The compound can act as a catalyst in various organic reactions, facilitating chemical transformations.

Biology

  • Biological Process Studies: It is used to study biological processes and protein-ligand interactions.
  • Protein Modification: Quinoline derivatives are employed for modifying proteins and peptides to study their structure, function, and interactions.

Medicine

  • Therapeutic Properties: The compound is investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial activities.
  • Drug Development: Derivatives of quinoline have shown cytotoxic effects against cancer cell lines, suggesting potential applications in cancer treatment.

Industry

  • Material Development: It is utilized in developing new materials and as an intermediate in pharmaceutical production.

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Involves replacing one functional group with another, often using reagents like halogens or alkylating agents.

The specific substitution pattern of this compound enhances its solubility and reactivity. The compound features a carboxylic acid group, which can form esters and amides through reactions with alcohols and amines, respectively.

Case Studies and Research Findings

  • Antileishmanial Activity: Quinoline-4-carboxylic acids have been synthesized and evaluated for their antileishmanial activity against L. donovani promastigotes .
  • Antitubercular Agents: Arylated quinoline-4-carboxylic acid analogs have been designed, synthesized, and screened as antitubercular agents . These compounds showed inhibitory activity against both replicating and non-replicating Mycobacterium tuberculosis .
  • DHODH Inhibitors: Quinoline derivatives have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH) for cancer treatment .
  • Antiplasmodial Activity: Quinoline-4-carboxamides have been identified and optimized for antiplasmodial activity against the blood stage of Plasmodium falciparum . These compounds have shown excellent oral efficacy in malaria mouse models .
  • Antibiotic Activity Enhancement: Quinoline derivatives have demonstrated synergistic effects when combined with common antibiotics against resistant strains of bacteria. They can significantly reduce the minimum inhibitory concentration (MIC) of antibiotics against resistant Staphylococcus aureus strains.
  • Alpha-glucosidase inhibition: Aryl-quinoline-4-carbonyl hydrazones were synthesized and evaluated as alpha-glucosidase inhibitors .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to proteins and enzymes, altering their activity and affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Differences vs. Target Compound Potential Applications
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid Cl (6), ethoxy (phenyl) Chlorine enhances electronegativity; ethoxy is less bulky than isopropoxy Organic electronics, halogenated intermediates
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid Ethyl (6), methyl (phenyl) Methyl lacks ether oxygen, reducing polarity Materials science, hydrophobic intermediates
6-Ethyl-2-(5-ethylthiophen-2-yl)quinoline-4-carboxylic acid Ethyl (6), thiophene (2) Thiophene introduces sulfur, altering electronic properties Medicinal chemistry, heterocyclic drug design
2-(4-Bromophenyl)quinoline-4-carboxylic acid Br (phenyl) Bromine enables cross-coupling reactions Suzuki-Miyaura coupling, polymer synthesis
6-Chloro-2-(4-propoxyphenyl)quinoline-4-carboxylic acid Cl (6), propoxy (phenyl) Propoxy chain length differs (C3 vs. C3 branched) Solubility studies, surfactant-like applications

Physicochemical Properties

  • Solubility : The isopropoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl or chloro analogs .
  • Reactivity : The carboxylic acid enables esterification (e.g., methyl ester YS-1 in ), while the isopropoxy group slows nucleophilic attack at the carbonyl due to steric hindrance .
  • Thermal Stability : Melting points for similar compounds range from 220–250°C, with halogenated derivatives (e.g., 4k in ) exhibiting higher thermal stability.

Research Findings and Data

Table 1: Key Properties of Selected Quinoline Derivatives

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL in DMSO)
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid N/A 3.8 12.5
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid 235–238 4.2 8.3
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid 210–215 3.5 5.7
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 223–225 4.0 10.1

Biological Activity

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is a compound belonging to the quinoline family, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. It alters their activity, influencing numerous biological processes. The specific molecular targets and pathways involved vary depending on the compound's application context.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Preliminary studies indicate that derivatives of quinoline, including this compound, show cytotoxic effects against various cancer cell lines. Its unique structural features may enhance its pharmacological profile in cancer treatment.
  • Anti-inflammatory Effects : Research suggests that quinoline derivatives can inhibit pro-inflammatory markers such as TNF-α and IL-6. This indicates potential applications in treating inflammatory diseases .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of this compound on several cancer cell lines. Results showed significant inhibition of cell proliferation, suggesting its potential as an anticancer agent.
  • Inhibition of Enzymatic Activity : Another study focused on the compound's interaction with COX enzymes. It demonstrated selective inhibition of COX-2 over COX-1, highlighting its potential as a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Properties
6-Ethylquinoline-4-carboxylic acidQuinoline core with ethyl and carboxylic acid groupsBasic structure lacking additional phenolic substituents
2-Methylquinoline-4-carboxylic acidMethyl group instead of ethylDifferent substitution pattern affecting activity
6-Isopropylquinoline-4-carboxylic acidIsopropyl group on the sixth positionVariations in steric hindrance impacting reactivity

The table illustrates how the specific substituents on this compound may enhance its solubility and reactivity compared to other derivatives.

Research Findings

Recent research has focused on the synthesis and evaluation of quinoline derivatives. The findings indicate that modifications in their structure can significantly influence their biological activities. For instance, a study highlighted that certain structural modifications led to improved selectivity and potency against specific targets, paving the way for novel drug development .

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